molecular formula C7H5BrF2Zn B11759297 (3,5-Difluorophenyl)methanide; bromozincylium

(3,5-Difluorophenyl)methanide; bromozincylium

Cat. No.: B11759297
M. Wt: 272.4 g/mol
InChI Key: HUTYJRVTQJKGIO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Difluorophenyl)methanide; bromozincylium typically involves the reaction of 3,5-difluorobenzyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF) . The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

3,5-Difluorobenzyl bromide+Zn(3,5-Difluorophenyl)methanide; bromozincylium\text{3,5-Difluorobenzyl bromide} + \text{Zn} \rightarrow \text{this compound} 3,5-Difluorobenzyl bromide+Zn→(3,5-Difluorophenyl)methanide; bromozincylium

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(3,5-Difluorophenyl)methanide; bromozincylium primarily undergoes substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling . It can also participate in other types of reactions such as oxidation and reduction under specific conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in the Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

Chemistry

In chemistry, (3,5-Difluorophenyl)methanide; bromozincylium is widely used in the synthesis of complex organic molecules. Its ability to participate in cross-coupling reactions makes it valuable for constructing carbon-carbon bonds .

Biology and Medicine

While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological and medicinal properties. For instance, biaryl compounds synthesized via Suzuki-Miyaura coupling are often used in pharmaceuticals .

Industry

In the industrial sector, this compound is used in the production of advanced materials and fine chemicals. Its role in synthesizing complex organic molecules makes it valuable for manufacturing specialty chemicals .

Mechanism of Action

The mechanism of action for (3,5-Difluorophenyl)methanide; bromozincylium in cross-coupling reactions involves the formation of a palladium complex. The palladium catalyst facilitates the transfer of the organic group from the zinc compound to the boron reagent, resulting in the formation of a new carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the boron reagent.

Properties

IUPAC Name

bromozinc(1+);1,3-difluoro-5-methanidylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2.BrH.Zn/c1-5-2-6(8)4-7(9)3-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTYJRVTQJKGIO-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC(=CC(=C1)F)F.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.